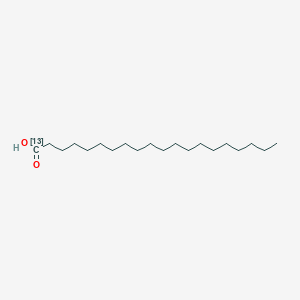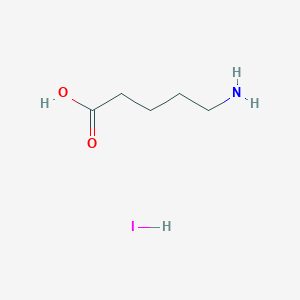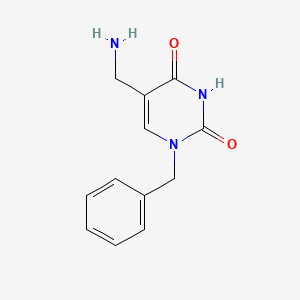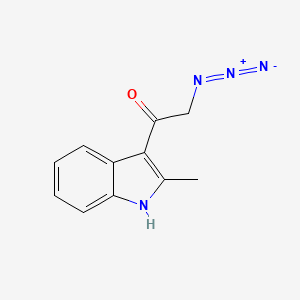
(113C)icosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(113C)icosanoic acid, also known as icosanoic acid-1-13C, is a stable isotope-labeled compound. It is a long-chain saturated fatty acid with a 20-carbon backbone, where the carbon at position 1 is replaced with the carbon-13 isotope. This labeling makes it particularly useful in various scientific research applications, especially in tracing metabolic pathways and studying lipid-protein interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arachidic acid-1-13C typically involves the incorporation of the carbon-13 isotope into the fatty acid chain. One common method is the hydrogenation of arachidonic acid, where the carbon-13 isotope is introduced at the desired position. This process requires specific catalysts and controlled reaction conditions to ensure the correct placement of the isotope .
Industrial Production Methods: Industrial production of arachidic acid-1-13C involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced catalytic systems and precise reaction control to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: (113C)icosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction of arachidic acid yields arachidyl alcohol.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts.
Major Products:
Oxidation: Arachidyl alcohol, ketones.
Reduction: Arachidyl alcohol.
Substitution: Various esters and derivatives.
Aplicaciones Científicas De Investigación
(113C)icosanoic acid is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:
Tracing Fatty Acid Pathways: Used to study the metabolic pathways of fatty acids within cells, providing insights into uptake, storage, and utilization for energy production.
Studying Lipid-Protein Interactions: Employed in techniques like nuclear magnetic resonance (NMR) spectroscopy to detect interactions between fatty acids and proteins.
Mass Spectrometry: Utilized in mass spectrometry to study metabolic processes related to arachidonic acid.
Thermal Management: Mixed with other compounds for use in phase change materials (PCMs) to improve cooling performance in electronic devices.
Mecanismo De Acción
The mechanism of action of arachidic acid-1-13C involves its incorporation into cellular metabolic pathways. The carbon-13 isotope acts as a marker, allowing researchers to track its movement and interactions within biological systems. This helps in understanding how fatty acids are metabolized, stored, and utilized for energy. The compound interacts with various enzymes and proteins involved in lipid metabolism, providing detailed insights into these processes .
Comparación Con Compuestos Similares
Arachidonic Acid-1-13C: Another isotopically labeled fatty acid, used for similar research purposes.
Stearic Acid-1-13C: A shorter-chain fatty acid with similar applications in metabolic studies.
Palmitic Acid-1-13C: Another long-chain fatty acid used in tracing metabolic pathways
Uniqueness: (113C)icosanoic acid is unique due to its specific carbon-13 labeling at position 1, which provides distinct advantages in tracing and studying metabolic processes. Its long-chain structure also makes it particularly relevant for studies involving long-chain fatty acids and their roles in biological systems .
Propiedades
IUPAC Name |
(113C)icosanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-UUZXFVOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)
![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)



![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)



![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)

